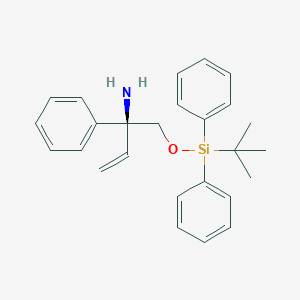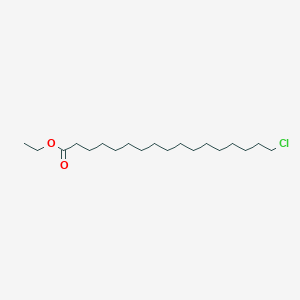
Ethyl 17-chloroheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 17-chloroheptadecanoate is an organic compound with the molecular formula C19H37ClO2 and a molecular weight of 332.94 g/mol . It is an ester derivative of heptadecanoic acid, where the hydrogen atom at the 17th position is replaced by a chlorine atom. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 17-chloroheptadecanoate can be synthesized through the esterification of 17-chloroheptadecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 17-chloroheptadecanoate undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 17-chloroheptadecanoic acid and ethanol.
Reduction: 17-chloroheptadecanol.
Substitution: Various substituted heptadecanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 17-chloroheptadecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 17-chloroheptadecanoate involves its interaction with cellular components, particularly lipid membranes. The ester group allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function . The chlorine atom may also participate in specific biochemical pathways, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl heptadecanoate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
17-chloroheptadecanoic acid: The acid form of the compound, which has different solubility and reactivity properties.
Ethyl 17-bromoheptadecanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Ethyl 17-chloroheptadecanoate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H37ClO2 |
|---|---|
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
ethyl 17-chloroheptadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-2-22-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
InChI-Schlüssel |
HTKLRXFBQLLGLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


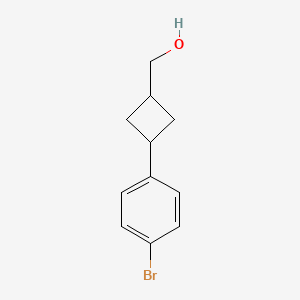
![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
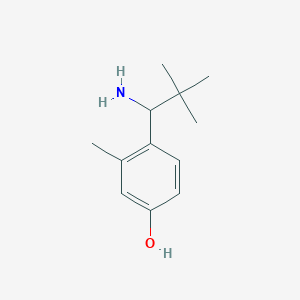
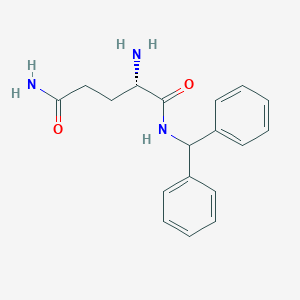
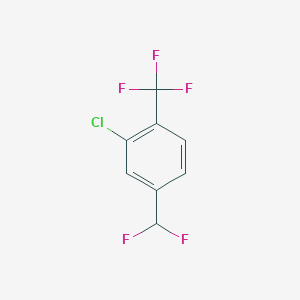
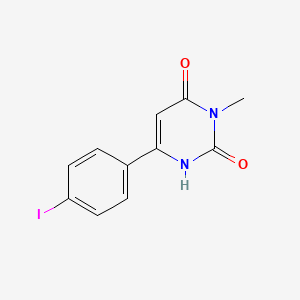
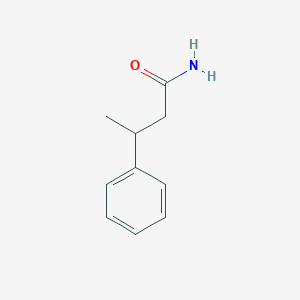
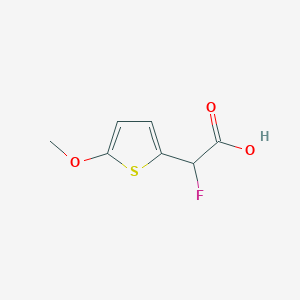
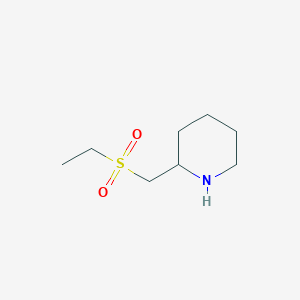
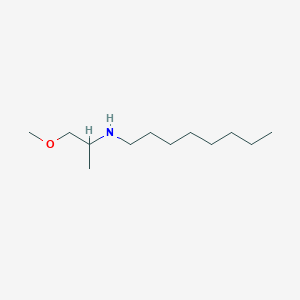
![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)
